molecular formula C27H30N2O5 B15024857 2-[3-(Morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15024857
M. Wt: 462.5 g/mol
InChI Key: YRQDHWKSYUIWAN-UHFFFAOYSA-N
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Description

2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a molecular formula of C27H30N2O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from the appropriate chromeno[2,3-c]pyrrole precursor. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Morpholinyl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 2-(3-Morpholin-4-yl-propyl)-1-(3-propoxy-phenyl)-1,2-dihydro-4-oxa-2-aza-cyclopenta[b]naphthalene-3,9-dione
  • 2-(3-morpholin-4-ylpropyl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

What sets 2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE apart from similar compounds is its unique combination of the morpholinylpropyl and propoxyphenyl groups attached to the chromeno[2,3-c]pyrrole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H30N2O5

Molecular Weight

462.5 g/mol

IUPAC Name

2-(3-morpholin-4-ylpropyl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H30N2O5/c1-2-16-33-20-10-8-19(9-11-20)24-23-25(30)21-6-3-4-7-22(21)34-26(23)27(31)29(24)13-5-12-28-14-17-32-18-15-28/h3-4,6-11,24H,2,5,12-18H2,1H3

InChI Key

YRQDHWKSYUIWAN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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